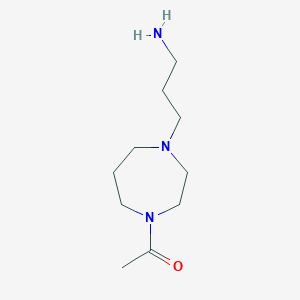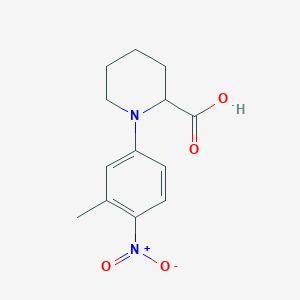
Ácido 1-(3-metil-4-nitrofenil)piperidina-2-carboxílico
Descripción general
Descripción
1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid is a chemical compound with the molecular formula C13H16N2O4 . It is used for research purposes .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Molecular Structure Analysis
The molecular structure of 1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight of this compound is 264.28 .
Chemical Reactions Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Aplicaciones Científicas De Investigación
Aplicaciones Anticancerígenas
Los derivados de piperidina se han utilizado como agentes anticancerígenos. El grupo nitro en "Ácido 1-(3-metil-4-nitrofenil)piperidina-2-carboxílico" podría estar potencialmente involucrado en la formación de agentes anticancerígenos biorreductores, similares a otros compuestos de nitrofenilpiperidina .
Aplicaciones Antivirales y Antimicrobianas
El núcleo de piperidina es conocido por sus propiedades antivirales y antimicrobianas. Este compuesto podría explorarse por su uso potencial en el tratamiento de infecciones virales y la lucha contra la resistencia microbiana .
Aplicaciones Analgésicas y Antiinflamatorias
Los derivados de piperidina también son conocidos por sus efectos analgésicos y antiinflamatorios. La parte de ácido carboxílico podría mejorar estas propiedades, convirtiéndolo en un candidato para el alivio del dolor y el manejo de la inflamación .
Aplicaciones en Nanotecnología
Se ha informado que los ácidos carboxílicos ayudan en la modificación de la superficie de los nanomateriales. “this compound” podría investigarse por su utilidad en la creación de nanomateriales poliméricos con propiedades mejoradas .
Tratamiento de Enfermedades Neurodegenerativas
Los compuestos con una estructura de piperidina se han investigado por sus propiedades anti-Alzheimer. La estructura de este compuesto sugiere aplicaciones potenciales en el tratamiento o manejo de enfermedades neurodegenerativas .
Aplicaciones Anticoagulantes
Los derivados de piperidina se han utilizado como anticoagulantes. La estructura única de "this compound" podría ofrecer nuevas vías para las terapias anticoagulantes .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with specific molecules involved in the growth and proliferation of cancer cells .
Mode of Action
It’s known that similar compounds can undergo a series of successive protonations . The product configuration is determined by the stereoselective enamine protonation .
Biochemical Pathways
Similar compounds have been found to hinder or suppress free radicals, indicating a potential role in antioxidant pathways .
Result of Action
Similar compounds have been found to have cytotoxic effects, particularly when certain groups are present on the molecule .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid is a useful compound for laboratory experiments due to its ability to bind to a variety of proteins in the cell. It is relatively easy to synthesize and it is relatively stable in a variety of conditions. However, it is not as effective as some other compounds in some experiments, and it can be toxic in high concentrations.
Direcciones Futuras
1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid has a wide range of potential applications in the scientific and medical fields, and there are many potential future directions for research. These include the development of new methods for synthesizing 1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid, the study of its biochemical and physiological effects, and the development of new compounds that can be used in the synthesis of other compounds. Additionally, research could be done to further explore the potential therapeutic applications of 1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid, such as its potential to treat cancer, inflammation, and other diseases. Finally, research could be done to explore the potential for 1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid to be used in the production of new drugs and other compounds.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or modulator . The nature of these interactions often involves binding to the active sites of enzymes, thereby affecting their activity and function.
Cellular Effects
The effects of 1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in inflammatory responses and oxidative stress . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and fluxes.
Molecular Mechanism
At the molecular level, 1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . This binding can result in changes in gene expression, particularly genes involved in stress responses and metabolic pathways. The compound’s nitro group is believed to play a crucial role in its binding interactions and subsequent biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade under others, leading to a decrease in its efficacy . Long-term exposure to this compound in vitro and in vivo has been associated with sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress responses and metabolic regulation . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s involvement in these pathways highlights its potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of 1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid within cells and tissues are crucial for its activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The compound’s distribution within tissues also affects its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid is essential for its function. It is directed to specific compartments or organelles by targeting signals and post-translational modifications This localization can affect its activity, as it may interact with different biomolecules depending on its location within the cell
Propiedades
IUPAC Name |
1-(3-methyl-4-nitrophenyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-9-8-10(5-6-11(9)15(18)19)14-7-3-2-4-12(14)13(16)17/h5-6,8,12H,2-4,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJWQTYDDHKHFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCCC2C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-methylaniline](/img/structure/B1386177.png)
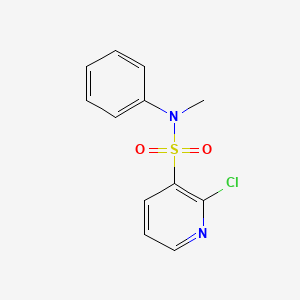
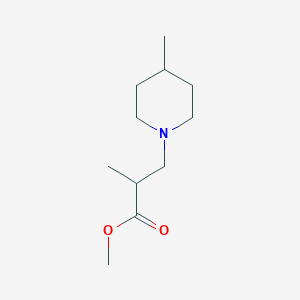
![2-Fluoro-6-[(3-fluorobenzyl)amino]benzenecarbonitrile](/img/structure/B1386182.png)


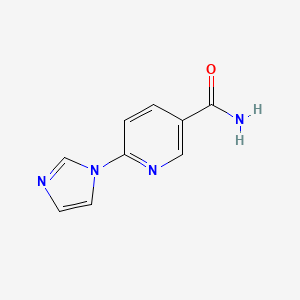

![N-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B1386192.png)
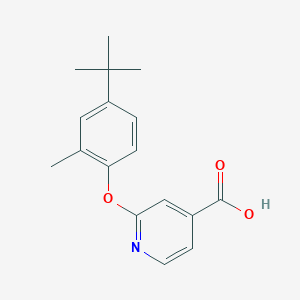
![N-[2-(4-tert-Butylphenoxy)benzyl]-N-methylamine](/img/structure/B1386194.png)

